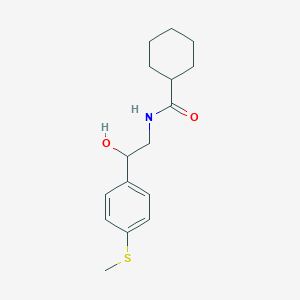
1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Aplicaciones Científicas De Investigación
Serotonin 5-HT2 Antagonists
- A study by Perregaard et al. (1992) synthesized a series of compounds, including ones related to the chemical , that showed high potency and selectivity for 5-HT2 receptors. These compounds were evaluated for their ability to inhibit the quipazine-induced head twitch syndrome in rats, indicating their potential use in central nervous system disorders (Perregaard, Andersen, Hyttel, & Sanchez, 1992).
Antitumor Activities
- Research by Hu et al. (2018) focused on the synthesis and characterization of a similar compound. The study also included an evaluation of its antitumor activities, highlighting the potential application in cancer research (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).
Urease Inhibitors
- A 2018 study by Nazir et al. developed novel indole-based oxadiazole scaffolds with potent inhibitory potential against the urease enzyme. These findings suggest potential applications in therapeutic agents for drug design programs (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).
Antioxidant Activity
- George et al. (2010) synthesized and evaluated the antioxidant activity of some derivatives, which could indicate potential use in oxidative stress-related conditions (George, Sabitha, Kumar, & Ravi, 2010).
Biological Activity Studies
- Saharin et al. (2008) studied the crystal structure of a related compound and explored its potential biological activities, particularly in relation to hydrogen bonding interactions (Saharin, Mohd Ali, Robinson, & Mahmood, 2008).
Antimicrobial and Antitubercular Activities
- Muralikrishna et al. (2014) synthesized a series of compounds to assess their antimicrobial and antitubercular activities, suggesting possible applications in infectious disease treatment (Muralikrishna, Ravindranath, Ch, Kala, & Kumar, 2014).
Antidepressant Potential
- A study by Matzen et al. (2000) developed unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, indicating their potential use as antidepressants (Matzen, van Amsterdam, Rautenberg, Greiner, Harting, Seyfried, & Böttcher, 2000).
Propiedades
IUPAC Name |
1-(2-indol-1-ylethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20-14-17(15-25(20)18-7-2-1-3-8-18)23-21(27)22-11-13-24-12-10-16-6-4-5-9-19(16)24/h1-10,12,17H,11,13-15H2,(H2,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHMRVAQPFFTPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

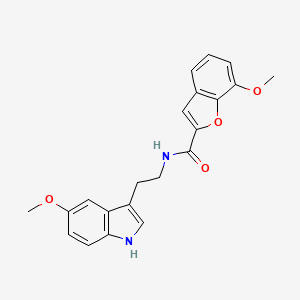
![4-[(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)amino]quinazoline-2(1H)-thione](/img/structure/B2404172.png)
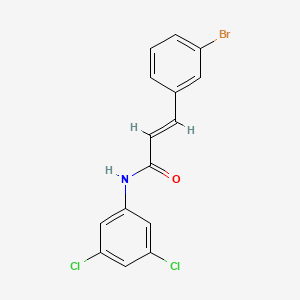
![[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate](/img/structure/B2404180.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)
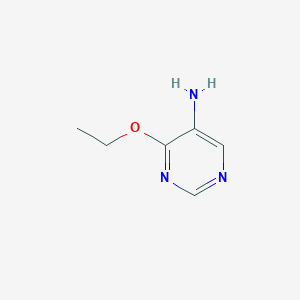
![N-(3-methoxypropyl)-1-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B2404185.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2404186.png)
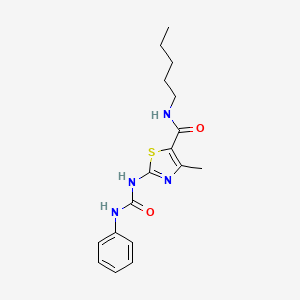
![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)
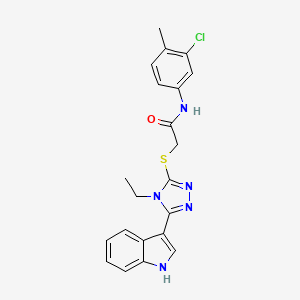
![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2404192.png)
